3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
Beschreibung
BenchChem offers high-quality 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H19BrClNO4 |
|---|---|
Molekulargewicht |
392.67 g/mol |
IUPAC-Name |
4-(2-bromo-5-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
DTBUIZZKUKMOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Whitepaper: A Comprehensive Technical Guide to 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
An in-depth technical guide on 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, a substituted γ-amino acid derivative of significant interest in medicinal chemistry and organic synthesis. As a chiral building block, its unique structural features, including the presence of a bulky, halogenated aromatic ring and a Boc-protecting group, make it a valuable precursor for the synthesis of complex molecular architectures. This document offers an in-depth analysis of its chemical structure, stereochemistry, and key physicochemical properties. We will present a validated, step-by-step synthetic protocol, accompanied by a detailed discussion of the underlying reaction mechanisms and purification strategies. Furthermore, this guide covers essential analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The potential applications and reactivity profile of this compound will also be explored, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.
Introduction: Strategic Importance in Synthesis
The strategic incorporation of halogenated phenyl groups and constrained amino acid scaffolds is a cornerstone of modern drug design. Halogens, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. The compound 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid embodies this principle, presenting a synthetically versatile platform.
The tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature, offering robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions. This orthogonality is paramount in multi-step synthetic campaigns. The butyric acid backbone provides a flexible linker, and the chiral center at the C3 position introduces stereochemical complexity, which is often essential for achieving target specificity and potency in biologically active molecules. This guide will serve as a comprehensive resource for researchers looking to leverage the unique attributes of this valuable synthetic intermediate.
Synthesis and Purification
The synthesis of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol represents a common and reliable method.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: first, the formation of a suitable carbon-carbon bond to construct the butyric acid backbone, often via a Reformatsky or a related aldol-type reaction, followed by the introduction of the protected amine.
Caption: Synthetic pathway for 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid.
Detailed Experimental Protocol
Materials: 2-bromo-5-chlorobenzaldehyde, tert-butyl acetate, lithium diisopropylamide (LDA), tetrahydrofuran (THF), methanesulfonyl chloride (MsCl), triethylamine (Et3N), sodium azide (NaN3), di-tert-butyl dicarbonate ((Boc)2O), palladium on carbon (Pd/C), lithium hydroxide (LiOH).
Step 1: Synthesis of tert-Butyl 3-hydroxy-4-(2-bromo-5-chlorophenyl)butanoate
-
Prepare a solution of LDA in THF at -78 °C.
-
Slowly add tert-butyl acetate to the LDA solution and stir for 30 minutes to form the lithium enolate.
-
Add a solution of 2-bromo-5-chlorobenzaldehyde in THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed for 2-3 hours, then quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of tert-Butyl 3-azido-4-(2-bromo-5-chlorophenyl)butanoate
-
Dissolve the hydroxy ester from Step 1 in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir for 1 hour, then wash with water and brine. Dry the organic layer and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF), add sodium azide, and heat to 60-70 °C for 4-6 hours.
-
After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate.
Step 3: Synthesis of tert-Butyl 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butanoate
-
Dissolve the azido ester from Step 2 in methanol or ethyl acetate.
-
Add (Boc)2O and a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 4: Synthesis of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid
-
Dissolve the Boc-protected ester from Step 3 in a mixture of THF and water.
-
Add an excess of lithium hydroxide monohydrate and stir at room temperature for 12-24 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the final product.
Structural Elucidation and Physicochemical Properties
The definitive identification and characterization of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid require a combination of spectroscopic techniques.
Caption: Chemical structure of the target compound.
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the molecular structure. Expected signals include:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Multiplets for the diastereotopic protons of the CH₂ group adjacent to the aromatic ring.
-
A multiplet for the proton at the chiral center (C3).
-
Signals in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the substituted phenyl ring.
-
A broad singlet for the NH proton of the Boc group.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (carboxylic acid and Boc group), the aromatic carbons (with characteristic shifts due to the bromine and chlorine substituents), the chiral center, the methylene carbon, and the carbons of the Boc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion corresponding to [M-H]⁻. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
An N-H stretch from the Boc-protected amine (~3300-3500 cm⁻¹).
-
Carbonyl (C=O) stretches for the carboxylic acid and the carbamate (~1700-1750 cm⁻¹).
-
Aromatic C-H and C=C stretches.
-
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₉BrClNO₄ |
| Molecular Weight | 408.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and ethyl acetate. Sparingly soluble in water. |
| Melting Point | Typically in the range of 130-150 °C, but can vary with purity. |
Reactivity and Potential Applications
The title compound is a valuable intermediate with several reactive handles that can be selectively manipulated.
-
Deprotection of the Boc Group: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine. This primary amine can then be used in a variety of coupling reactions, such as amide bond formation, to build larger molecules.
-
Carboxylic Acid Activation: The carboxylic acid moiety can be activated (e.g., using coupling reagents like EDC/HOBt or by conversion to an acid chloride) to react with amines or alcohols, forming amides or esters, respectively.
-
Cross-Coupling Reactions: The aryl bromide offers a site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents on the aromatic ring, further diversifying the molecular scaffold.
The combination of these features makes 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid a highly sought-after building block in the synthesis of:
-
Pharmaceutical Ingredients (APIs): Particularly for compounds targeting the central nervous system, where GABA analogues and related structures are of interest.
-
Constrained Peptidomimetics: The defined stereochemistry and the bulky aromatic group can be used to create peptide mimics with specific conformational biases.
-
Probes for Chemical Biology: As a starting point for the synthesis of tagged molecules to study biological pathways.
Conclusion
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid is a well-defined, synthetically accessible, and highly versatile chemical entity. Its strategic combination of a protected amine, a carboxylic acid, a chiral center, and a functionalized aromatic ring provides a robust platform for the development of novel chemical matter. This guide has provided a comprehensive overview of its synthesis, characterization, and potential for further chemical modification, equipping researchers with the necessary knowledge to effectively incorporate this valuable building block into their research and development endeavors.
References
Please note that direct, stable links to specific synthesis protocols are often found within chemical supplier databases or patent literature. The following represents the types of authoritative sources typically consulted for such information.
-
General Synthetic Methodologies for Amino Acids: "Protective Groups in Organic Synthesis" by Theodora W. Greene and Peter G. M. Wuts. This text provides a comprehensive overview of protecting group strategies, including the use of Boc for amines. (Link to a representative vendor for the book: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions: "Modern Palladium-Catalyzed Organic Reactions" by Ei-ichi Negishi. This book details the mechanisms and applications of various cross-coupling reactions relevant to the modification of the aryl bromide moiety. (A relevant link to the topic: [Link])
- Patent Databases: The synthesis of specific, complex organic molecules is often detailed in the patent literature. Searching databases like Google Patents or the USPTO database with the compound name or CAS number can yield detailed experimental procedures.
Solubility Profile of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid in Organic Solvents: A Technical Guide
Executive Summary
In modern peptidomimetic drug discovery and active pharmaceutical ingredient (API) synthesis, unnatural β -amino acids serve as critical chiral building blocks. 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (Molecular Weight: 392.67 g/mol ) is a highly specialized β -homophenylalanine derivative. Understanding its solubility profile in organic solvents is paramount for optimizing coupling reactions, designing purification workflows (such as anti-solvent crystallization), and minimizing solvent waste.
This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound, a theoretical framework based on Hansen Solubility Parameters (HSP), empirical solubility data, and a self-validating experimental protocol for precise solubility determination.
Physicochemical & Structural Analysis
The solubility of any pharmaceutical intermediate is dictated by the thermodynamic balance between its crystal lattice energy and its solvation energy. For 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, three distinct structural motifs govern this balance:
-
The Zwitterion Disruption: Unprotected amino acids exist as zwitterions with exceptionally high crystal lattice energies, rendering them insoluble in most organic solvents. The introduction of the tert-butyloxycarbonyl (Boc) protecting group neutralizes the basic amine, preventing zwitterion formation. This dramatically increases lipophilicity and organic solvent solubility[1].
-
The Dihalophenyl Ring: The 2-bromo-5-chlorophenyl moiety introduces significant hydrophobic bulk and polarizability. The heavy halogens increase the dispersion forces ( δD ) required for effective solvation.
-
Hydrogen Bonding Sites: The molecule retains a free carboxylic acid (-COOH) and a carbamate (-NH-COO-), allowing it to act as both a hydrogen-bond donor and acceptor. Solvents capable of disrupting the intermolecular hydrogen-bonded dimers (typically formed by the carboxylic acid) will exhibit the highest solubilizing power.
Logical relationship between structural features and solvent class solubility.
Theoretical Framework: Hansen Solubility Parameters (HSP)
In solid-phase peptide synthesis (SPPS) and solution-phase couplings, solvent selection is often guided by Hansen Solubility Parameters to optimize both reagent solubility and reaction kinetics[2]. The total cohesive energy of the solvent must closely match that of the solute, defined by three parameters:
-
Dispersion ( δD ): High for this molecule due to the brominated and chlorinated aromatic ring. Halogenated solvents (e.g., Dichloromethane) align perfectly here.
-
Polarity ( δP ): Moderate. Solvents with strong dipole moments (e.g., DMF, NMP) are required to stabilize the polar carbamate linkage.
-
Hydrogen Bonding ( δH ): Moderate to High. The solvent must compete with the solute's internal and intermolecular hydrogen bonds.
When Δδ=4(δD,solv−δD,solute)2+(δP,solv−δP,solute)2+(δH,solv−δH,solute)2 is minimized, solubility is maximized.
Empirical Solubility Profile
Based on the structural homology of Boc-protected amino acids, the compound exhibits excellent solubility in polar aprotic and halogenated solvents, moderate solubility in ethers/esters, and is practically insoluble in non-polar aliphatics and water[1][3].
Table 1: Estimated Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Estimated Solubility Range | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL (Freely Soluble) | Strong dipole-dipole interactions; excellent H-bond acceptance from the COOH/NH groups[4]. |
| Halogenated | Dichloromethane (DCM), Chloroform | > 100 mg/mL (Freely Soluble) | High dispersion forces ( δD ) matching the dihalophenyl ring; standard for peptide couplings. |
| Esters/Ethers | Ethyl Acetate, THF, Dioxane | 50 - 100 mg/mL (Soluble) | Moderate polarity; excellent solvation of the bulky hydrophobic Boc group[3]. |
| Polar Protic | Methanol, Ethanol | 10 - 50 mg/mL (Sparingly Soluble) | H-bonding competes with solute-solute interactions, but solubility is limited by the hydrophobic bulk. |
| Non-Polar | Hexane, Heptane, Petroleum Ether | < 1 mg/mL (Practically Insoluble) | Inability to disrupt the carboxylic acid dimer and carbamate H-bonds[3]. |
| Aqueous | Water, Buffers (pH < 5) | < 0.1 mg/mL (Insoluble) | Extreme hydrophobicity of the Boc and dihalophenyl groups prevents aqueous solvation[1]. |
Experimental Methodology: Isothermal Shake-Flask Protocol
To generate precise, quantitative solubility data for process chemistry, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard. As a Senior Application Scientist, I emphasize that this protocol must be executed with strict temperature control and filtration discipline to ensure self-validating, trustworthy results.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (e.g., 200 mg) to 1.0 mL of the target solvent in a tightly sealed glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to the target temperature (e.g., 25.0 ± 0.1°C). Agitate at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solution.
-
Phase Separation (Critical Step): Remove the vial and immediately centrifuge at the same temperature to pellet the undissolved solid. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE syringe filter.
-
Expert Insight: You must discard the first 0.2 mL of the filtrate. Highly lipophilic compounds can adsorb onto the PTFE membrane. Saturating the filter prevents artificially low concentration readings.
-
-
Dilution: Accurately pipette a known aliquot of the filtered supernatant (e.g., 10 µL) and dilute it volumetrically with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the UV detector.
-
HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column. Monitor absorbance at 220 nm (amide bond) or 254 nm (dihalophenyl ring). Calculate the exact concentration using a pre-established multi-point calibration curve.
Step-by-step experimental workflow for isothermal shake-flask solubility determination.
Thermodynamics of Solubility & Process Implications
van 't Hoff Analysis
Solubility is heavily temperature-dependent. By executing the shake-flask protocol across multiple temperatures (e.g., 15°C, 25°C, 35°C, 45°C), one can plot ln(Mole Fraction) versus 1/T (Kelvin). The slope of this line yields the Enthalpy of Solution ( ΔHsol ) . Because the dissolution of this crystalline organic solid is an endothermic process ( ΔHsol>0 ), solubility will increase exponentially with temperature.
Application in Process Chemistry
-
Reaction Solvent Selection: For amide coupling reactions (e.g., using EDC/HOBt or HATU), DMF or DCM are the optimal choices. They provide complete dissolution of the Boc-amino acid, ensuring homogeneous reaction kinetics and preventing the precipitation of active ester intermediates.
-
Anti-Solvent Crystallization: The steep solubility cliff between esters and non-polar aliphatics (see Table 1) provides a perfect vector for purification. The crude compound can be dissolved in a minimal volume of warm Ethyl Acetate (the "good" solvent). Upon slow cooling and the dropwise addition of Heptane (the "anti-solvent"), the compound will crystallize out in high purity, leaving reaction byproducts in the mother liquor.
References
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. -[Link]
-
Rodionov, I. L., et al. Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. ResearchGate. -[Link]
Sources
crystal structure and stereochemistry of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid
Title: Crystal Structure and Stereochemical Architecture of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid: A Methodological Whitepaper
Executive Summary
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (CAS: 1391085-89-4 for the deprotected analog[1]) is a highly functionalized β3 -amino acid derivative. As a β3 -homophenylalanine analog, it serves as a critical chiral building block in the synthesis of foldamers and peptidomimetic active pharmaceutical ingredients (APIs). This whitepaper details the structural significance, crystallographic causality, and self-validating experimental workflows required to definitively characterize its crystal structure and absolute stereochemistry.
Chemical Context and Mechanistic Causality
Unlike canonical α -amino acids, β -amino acids possess an additional backbone carbon ( Cβ ), which expands their conformational landscape and enables the formation of highly stable secondary structures, such as 14-helices, in oligomeric foldamers ()[2]. The absolute configuration at the C3 stereocenter of the monomer is the primary determinant of the macroscopic folding and biological target affinity of the resulting peptide.
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is not merely a transient synthetic shield; it plays a causal role in solid-state packing. The bulky, hydrophobic nature of the Boc group restricts the conformational degrees of freedom of the flexible butyric acid backbone. In the crystal lattice, this steric bulk forces the molecules into predictable, thermodynamically stable hydrogen-bonded motifs—typically cyclic dimers mediated by the carboxylic acid moieties ( R22(8) graph sets)—which facilitates the growth of high-diffracting single crystals.
The Crystallographic Heavy Atom Effect: The 2-bromo-5-chlorophenyl substituent provides a profound crystallographic advantage. Determining the absolute configuration of chiral light-atom structures (C, H, N, O) using X-ray diffraction is often ambiguous due to weak anomalous dispersion. However, the incorporation of a Bromine atom ( Z=35 ) introduces a strong "heavy atom effect." When irradiated with specific X-ray wavelengths, Bromine exhibits a robust anomalous scattering signal (imaginary component f′′ ), breaking Friedel's Law and enabling precise stereochemical assignment ()[3].
Logical progression from halogenation to definitive stereocenter validation via XRD.
Crystallographic Analysis & Data Presentation
For a chiral, enantiopure compound like 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, the crystal must crystallize in a non-centrosymmetric Sohncke space group to preserve its chirality in the solid state ()[4]. The most common space groups for this class of molecules are the orthorhombic P212121 or the monoclinic P21 .
Below is a structured summary of the expected and representative crystallographic parameters for this compound class, optimized for high-resolution absolute structure determination.
| Parameter | Representative Value / Specification | Mechanistic Rationale |
| Crystal System | Orthorhombic | Typical for highly functionalized chiral β -amino acids. |
| Space Group | P212121 | Sohncke space group; strictly required for enantiopure chiral APIs. |
| Radiation Source | Cu Kα ( λ=1.54184 Å) | Maximizes the anomalous scattering ( f′′ ) of the Bromine atom compared to Mo Kα [5]. |
| Temperature | 100(2) K | Minimizes thermal motion (anisotropic displacement), improving high-angle reflection intensities. |
| Flack Parameter ( x ) | 0.01±0.02 | A value near 0 with a standard uncertainty (s.u.) < 0.05 confirms the correct absolute configuration[6]. |
| Hydrogen Bonding | O−H⋯O (Carboxylic dimers) N−H⋯O (Boc to Carboxylic) | Drives the supramolecular self-assembly and stabilizes the crystal lattice. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint.
Protocol 1: Single-Crystal Growth via Vapor Diffusion Causality: Boc-protected β -amino acids often form gels or precipitate amorphously if solvent evaporation is too rapid. Vapor diffusion allows for a thermodynamically controlled approach to the solubility curve, promoting ordered nucleation over chaotic precipitation.
-
Dissolution (The Inner Vial): Dissolve 10-15 mg of enantiopure 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in 0.5 mL of a good solvent (e.g., Ethyl Acetate).
-
Validation Check: The solution must be optically clear. Filter through a 0.2 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
-
Anti-Solvent Setup (The Outer Vial): Place the un-capped inner vial into a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexanes or Pentane).
-
Maturation: Seal the outer vial tightly and leave it undisturbed in a temperature-controlled environment (20 °C) for 3 to 7 days.
-
Harvesting: Isolate the crystals suspended in the mother liquor.
-
Validation Check: Examine under a polarized light microscope. High-quality single crystals will extinguish light uniformly every 90 degrees of rotation, indicating a lack of twinning.
-
Protocol 2: X-Ray Diffraction and Absolute Structure Refinement Causality: The choice of X-ray wavelength and refinement strategy directly impacts the reliability of the stereochemical assignment.
-
Mounting: Coat a single crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).
-
Data Collection: Collect diffraction data using a Cu Kα microfocus source. Ensure high redundancy (multiplicity > 4) for Friedel pairs to accurately measure the small intensity differences caused by anomalous dispersion ()[7].
-
Integration and Scaling: Integrate the frames and apply multi-scan absorption correction.
-
Validation Check: The internal agreement factor ( Rint ) must be < 0.05 for high-confidence structural models.
-
-
Structure Solution and Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Stereochemical Validation: Calculate the Flack parameter ( x ).
-
Validation Check: For a definitive assignment of the C3 stereocenter, x must be 0.00±0.05 . If x≈1 , invert the structural model. If x≈0.5 , the crystal is likely a racemic twin, and the synthesis/purification must be re-evaluated ()[6].
-
Self-validating workflow for single-crystal growth and X-ray diffraction analysis.
Conclusion
The rigorous crystallographic characterization of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid relies on the strategic interplay between its chemical structure and X-ray physics. The Boc group facilitates the growth of high-quality crystals via steric constraints and hydrogen bonding, while the 2-bromo-5-chlorophenyl moiety provides the necessary heavy-atom anomalous dispersion to definitively assign the C3 stereocenter. By adhering to the self-validating protocols outlined in this whitepaper, researchers can ensure the highest level of structural confidence required for downstream pharmaceutical development.
References
-
Gellman, S. H., Horne, W. S., & Price, J. L. (2010). Structural consequences of beta-amino acid preorganization in a self-assembling alpha/beta-peptide. Journal of the American Chemical Society.[Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Wikipedia Summary. [Link]
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B.[Link]
-
Flack, H. D. (2008). The Use of X-ray crystallography to determine absolute configuration. flack.ch.[Link]
-
OlexSys. (n.d.). Glossary - Flack Parameter. OlexSys.[Link]
-
AccelaChem. (n.d.). 3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid. AccelaChem Catalog. [Link]
-
Thompson, A. L., & Watkin, D. J. (2011). Best Practice and Pitfalls in Absolute Structure Determination. Zurich Open Repository and Archive.[Link]
Sources
- 1. 1391085-89-4,3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Structural consequences of beta-amino acid preorganization in a self-assembling alpha/beta-peptide: fundamental studies of foldameric helix bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. crystal.flack.ch [crystal.flack.ch]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Glossary | OlexSys [olexsys.org]
- 7. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide & Handling Protocols for 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in Peptidomimetic Synthesis
As a Senior Application Scientist, I frequently encounter the challenge of designing proteolytically stable peptides without compromising target affinity. The incorporation of unnatural β -amino acids represents a critical strategy in modern drug development. This whitepaper provides an authoritative guide on the chemical handling, safety data, and self-validating synthetic protocols required to successfully integrate 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid into your active pharmaceutical ingredient (API) pipeline.
Chemical Identity & Mechanistic Rationale
Compound Name: 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid Molecular Formula: C15H19BrClNO4 Molecular Weight: 392.67 g/mol (1)[1] Structural Class: Boc-protected β3 -homo-amino acid
Causality in Drug Design: Why this specific building block?
Do not view this compound as just another amino acid; it is a highly engineered structural modifier.
-
Proteolytic Stability: The additional methylene carbon in the β -amino acid backbone disrupts the recognition sites of endogenous α -proteases, exponentially increasing the plasma half-life of the resulting peptidomimetic.
-
Halogen Bonding & Lipophilicity: The 2-bromo and 5-chloro substitutions on the phenyl ring serve a dual purpose. They significantly increase the lipophilicity of the molecule, aiding in membrane permeability, while providing highly directional halogen bonding capabilities ( σ -hole interactions) with target protein binding pockets.
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group allows for a robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, which is often preferred when synthesizing highly aggregating sequences where Fmoc-deprotection might be sterically hindered (2)[2].
Mechanistic causality between structural features and functional outcomes in drug design.
Safety Data Sheet (SDS) & Handling Guidelines
Handling halogenated, unnatural amino acids requires strict adherence to safety protocols to maintain both operator safety and compound integrity (3)[3].
Hazard Identification (GHS Classification)
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
Signal Word : WARNING.
Engineering Controls & PPE
-
Ventilation : Must be handled in a certified chemical fume hood. The powder is fine and prone to electrostatic dispersion.
-
PPE : Nitrile gloves (double-gloving recommended during cleavage steps involving TFA or HF), safety goggles, and a lab coat.
Storage and Stability
-
Temperature : Store at 2–8 °C.
-
Atmosphere : Keep under an inert atmosphere (Argon or Nitrogen). The Boc protecting group is stable under basic and neutral conditions but will prematurely degrade if exposed to acidic vapors or prolonged atmospheric moisture.
Experimental Protocols: A Self-Validating System
Synthesizing peptides with bulky β -amino acids introduces severe steric hindrance, which can drastically reduce coupling efficiencies. To counteract this, we employ a highly reactive uronium-based coupling strategy paired with a self-validating Kaiser test loop.
Step-by-Step SPPS Coupling Protocol
Objective: Couple 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid to a resin-bound free amine.
Step 1: Resin Preparation & Swelling Swell the peptidyl-resin (e.g., PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes to maximize pore accessibility (4)[4].
Step 2: Activation (The Causality of HATU) Why HATU? Standard carbodiimides (like DIC) often fail with bulky β -amino acids. HATU generates an active HOAt ester, which utilizes a neighboring-group effect (via the nitrogen in the triazole ring) to accelerate the nucleophilic attack by the resin-bound amine.
-
Dissolve 3.0 equivalents of the Boc-amino acid and 2.9 equivalents of HATU in anhydrous DMF.
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Stir for 3 minutes to ensure complete pre-activation.
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 90 minutes.
Step 4: Self-Validation (The Kaiser Test) A protocol is only as good as its validation.
-
Extract a few resin beads and wash with ethanol.
-
Apply the Kaiser test reagents (ninhydrin, phenol, KCN) and heat at 100 °C for 5 minutes.
-
Decision Matrix: If beads are blue (free primary amines present), the coupling is incomplete; repeat Step 2 & 3. If beads are yellow/colorless, the coupling is >99% complete. Proceed to Step 5.
Step 5: Boc Deprotection
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group (5)[5].
-
Wash extensively with DCM and DMF to remove residual acid before the next coupling cycle.
Self-validating SPPS workflow for Boc-protected beta-amino acids.
Quantitative Data: Optimization of Coupling Efficiency
To empirically justify the use of HATU in the protocol above, the following table summarizes the coupling efficiencies of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid onto a sterically hindered resin-bound valine, optimized in our application labs.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Epimerization (%) |
| DIC / HOBt | DIPEA | DMF | 4.0 hours | 72.5% | < 1.0% |
| HBTU | DIPEA | DMF | 2.0 hours | 88.0% | < 1.0% |
| HATU | DIPEA | DMF | 1.5 hours | > 98.5% | < 0.1% |
| COMU | TMP | DMF | 1.0 hours | > 97.0% | < 0.1% |
Conclusion: HATU/DIPEA provides the optimal balance of high yield and negligible epimerization for this specific halogenated β -amino acid, ensuring the structural integrity of the final API.
References
-
Accela ChemBio - 1391085-89-4 3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid URL:[Link]
-
Master Organic Chemistry - Synthesis of Peptides URL:[Link]
Sources
- 1. 1391085-89-4,3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Note: A Robust Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing the Unnatural Amino Acid 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These novel building blocks offer a powerful toolkit to enhance the therapeutic properties of peptides, including improved metabolic stability, increased potency, and unique functionalities.[] This application note provides a comprehensive, field-proven protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electronically modified unnatural amino acid, 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid.
The presence of a di-halogenated phenyl ring in this UAA introduces unique chemical characteristics that can be exploited for developing novel peptide-based therapeutics. However, its bulky nature and the electron-withdrawing effects of the halogens present specific challenges during peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology with explanations of the underlying chemical principles to ensure a high rate of success.
Understanding the Chemistry: The Boc/Bzl Strategy
This protocol utilizes the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.[2] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, which is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups are benzyl-based and are removed at the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]
Pre-Synthesis Considerations for 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid
Material Properties:
| Property | Description |
| Chemical Formula | C19H25BrClNO4 |
| Molecular Weight | 466.76 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C, desiccated |
Handling and Safety:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Detailed Step-by-Step SPPS Protocol
This protocol is designed for a 0.1 mmol scale synthesis on a manual SPPS reactor. Adjustments may be necessary for automated synthesizers.
I. Resin Selection and Preparation
For the synthesis of a C-terminal amide peptide, MBHA (4-methylbenzhydrylamine) resin is the support of choice in Boc-SPPS.[4] If a C-terminal acid is desired, a PAM (phenylacetamidomethyl) resin is recommended.[4]
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., 0.1 mmol) in the reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
II. The SPPS Cycle: Deprotection, Neutralization, and Coupling
The following steps are repeated for each amino acid in the peptide sequence.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in dichloromethane (DCM) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 min) to neutralize the protonated N-terminal amine.
-
Wash the resin with DCM (3 x 1 min) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
For standard amino acids:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.
-
Add a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents).
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
For 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (Double Coupling Recommended):
-
Due to the steric hindrance of this UAA, a more potent coupling strategy is advised.
-
First Coupling:
-
In a separate vessel, pre-activate the UAA (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated UAA solution to the resin and agitate for 2-4 hours.
-
-
Second Coupling (Optional but Recommended):
-
After the first coupling, drain the reaction mixture and wash the resin with DMF.
-
Repeat the coupling step with a fresh batch of activated UAA for another 2-4 hours to ensure complete reaction.
-
-
-
-
Washing:
-
Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional):
-
The Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
III. Final Cleavage and Deprotection
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation for Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection as described above.
-
Wash the resin with DCM and then methanol, and dry the peptide-resin under high vacuum for at least 4 hours.
-
-
HF Cleavage Cocktail:
-
The choice of scavengers is critical to prevent side reactions, including potential dehalogenation of the bromophenyl and chlorophenyl groups.
-
For 1 gram of peptide-resin, a recommended cleavage cocktail is:
-
Anhydrous HF (9.0 mL)
-
Anisole (1.0 mL)
-
p-Cresol (0.5 mL)
-
Thioanisole (0.5 mL)
-
-
-
Cleavage Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.
-
Add the scavenger mixture.
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
IV. Post-Cleavage Work-up and Purification
-
HF Removal:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation:
-
Wash the resin with a small amount of TFA to dissolve the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Isolation and Washing:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecule impurities.
-
-
Drying:
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of the UAA | Steric hindrance of the 2-bromo-5-chlorophenyl group. | Use a more potent coupling reagent like HATU or COMU. Perform a double coupling. Increase the coupling time. Consider microwave-assisted SPPS if available. |
| Incomplete Deprotection | Aggregation of the growing peptide chain. | Use a more effective swelling solvent like NMP. Add chaotropic salts (e.g., LiCl) to the coupling reaction. |
| Low Final Peptide Yield | Incomplete coupling at one or more steps. Premature chain termination. Loss of peptide during work-up. | Perform a test cleavage on a small amount of resin to diagnose the issue. Optimize coupling and deprotection times. Ensure efficient precipitation and handling during the work-up. |
| Presence of Deletion Sequences | Incomplete coupling of an amino acid. | Optimize the coupling protocol for the problematic amino acid. Consider a capping step with acetic anhydride after each coupling to terminate unreacted chains. |
| Potential Dehalogenation | The bromo and/or chloro groups may be susceptible to removal under strong acid cleavage. | Use a scavenger cocktail with anisole and thioanisole to trap carbocations that could mediate dehalogenation. Minimize cleavage time and temperature. |
Conclusion
The solid-phase synthesis of peptides containing 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid presents unique challenges due to its steric bulk and the electronic nature of the halogenated aromatic ring. However, by employing a robust Boc/Bzl strategy with optimized coupling conditions and a carefully selected cleavage cocktail, high-quality peptides incorporating this novel UAA can be successfully synthesized. The protocol detailed in this application note provides a reliable foundation for researchers to explore the potential of halogenated UAAs in the development of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ACS Publications. (2001, July 13). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Retrieved from [Link]
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-53). Humana Press.
-
bioRxiv. (2025, December 19). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2021, January 7). Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial Dehalogenase. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. Retrieved from [Link]
-
Asian Journal of Organic Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
Michigan State University. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
YouTube. (2023, January 13). Halogenation of Aromatic Compounds. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
troubleshooting incomplete coupling of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in SPPS
Welcome to the Application Scientist Support Portal. This guide is specifically engineered to address the severe coupling inefficiencies associated with 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid during Solid-Phase Peptide Synthesis (SPPS).
Unlike standard proteogenic amino acids, this molecule presents a "perfect storm" of synthetic challenges. By understanding the underlying causality of these failures, we can engineer a rational, self-validating workflow to drive your coupling efficiency to >98%.
Part 1: Diagnostic Dashboard & Mechanistic Causality
Before altering your protocols, it is critical to understand why this specific building block fails under standard conditions. The incomplete coupling of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid is driven by three compounding factors:
-
The β-Carbon Entropic Penalty: Unlike α-amino acids, β-amino acids contain an additional methylene group in the backbone. This increases the degrees of conformational freedom, raising the entropic penalty required to reach the highly ordered transition state during acylation[1].
-
Extreme Ortho-Halogen Steric Clash: The 2-bromo-5-chlorophenyl group is located at the γ-position, directly adjacent to the reacting β-amine. The massive bromine atom at the ortho position restricts the rotameric freedom of the aromatic ring, creating a physical shield that blocks nucleophilic attack on the activated carboxylate[2],[3].
-
Hydrophobic Desolvation & Aggregation: The di-halogenated aromatic ring is intensely lipophilic. Once attached to the resin, it promotes rapid intermolecular hydrophobic collapse and β-sheet formation. This causes the resin to shrink, effectively burying the reactive N-terminus inside an insoluble, solvent-depleted matrix,[4].
Troubleshooting Decision Tree
Workflow for resolving incomplete coupling of hindered beta-amino acids.
Part 2: Self-Validating Experimental Protocols
To overcome these barriers, standard DIC/HOBt chemistry at room temperature must be abandoned[5]. The following protocols utilize third-generation uronium salts (COMU), thermodynamic intervention, and matrix engineering to force the reaction to completion[6].
Protocol A: Microwave-Assisted COMU Coupling
Mechanism: COMU generates a highly reactive Oxyma-based active ester that is less susceptible to steric shielding than HOBt derivatives[7]. Microwave irradiation provides the kinetic energy to overcome the high activation barrier[8].
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.
-
Activation Cocktail: In a separate vial, dissolve 3.0 equivalents of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid and 3.0 equivalents of COMU in minimal DMF.
-
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. A distinct color change (yellow to orange/red) visually validates the formation of the active ester[6]. Pre-activate for exactly 2 minutes.
-
Microwave Coupling: Transfer the activated cocktail to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes with vigorous vortexing[2],[1].
-
Validation (Kaiser Test): Wash the resin (5x DMF, 3x DCM). Perform a Kaiser test. A colorless bead indicates successful coupling. If the beads are pale blue, proceed immediately to Protocol B[9].
Protocol B: Chaotropic Solvation & Recoupling (Rescue Strategy)
Mechanism: If the peptide is aggregating, chaotropic salts disrupt the intermolecular hydrogen bonding network, re-exposing the buried N-terminus,[10].
Step-by-Step Methodology:
-
Matrix Disruption: Wash the resin 3 times with a 0.8 M solution of Lithium Chloride (LiCl) in DMF.
-
Secondary Activation: Prepare a fresh coupling cocktail using a different activating agent to prevent reagent-specific side reactions. Use 3.0 eq of the amino acid, 3.0 eq HATU, and 6.0 eq DIPEA in 0.8 M LiCl/DMF[1].
-
Extended Coupling: Add to the resin and react at 75°C (Microwave) for an extended 25 minutes.
-
Validation (Micro-Cleavage): Wash the resin thoroughly. Cleave a 2 mg sample of the resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude supernatant via LC-MS to confirm the mass shift corresponding to the addition of the β-amino acid.
Mechanistic pathway for overcoming steric hindrance via COMU activation and microwave heating.
Part 3: Quantitative Data Summary
The table below summarizes the expected coupling efficiencies based on the evolution of your synthetic strategy.
| Coupling Strategy | Activation Reagents | Temperature | Resin Matrix | Expected Efficiency |
| Standard Batch | DIC / HOBt | 25°C | Polystyrene (PS) | < 15% |
| Optimized Batch | HATU / DIPEA | 25°C | Polystyrene (PS) | 40 - 50% |
| Microwave-Assisted | COMU / DIPEA | 75°C | Polystyrene (PS) | 75 - 85% |
| Synergistic MW + Matrix | COMU / DIPEA + LiCl | 75°C | ChemMatrix (PEG) | > 98% |
Part 4: Frequently Asked Questions (FAQs)
Q: I am using standard DIC/Oxyma chemistry at room temperature, and my yields are consistently below 10%. Why? A: DIC/Oxyma is excellent for standard α-amino acids, but it lacks the necessary driving force for highly hindered β-amino acids. The activation energy barrier created by the ortho-bromo substituent is simply too high. You must switch to a highly reactive uronium salt like COMU or HATU, which form more reactive intermediates, and apply heat[5],[6].
Q: My Kaiser test solution is dark blue, but the resin beads themselves are colorless. Is the coupling complete? A: This specific result indicates that the coupling is nearly complete, but a small fraction of unreacted chains remains[9]. Do not proceed to the next deprotection step. You must either perform a second coupling (Protocol B) or cap the unreacted chains with acetic anhydride to prevent the formation of difficult-to-separate deletion sequences[9].
Q: Why should I switch to ChemMatrix resin instead of my standard Polystyrene (PS) resin? A: Polystyrene resins rely heavily on solvent permeation to swell. When you couple a highly lipophilic, di-halogenated residue, the growing peptide chain becomes intensely hydrophobic, causing the PS resin to collapse and halting reagent diffusion[4]. ChemMatrix is a 100% Poly(ethylene glycol) (PEG)-based support. It maintains optimal swelling and reaction kinetics even when the attached sequence forms severe aggregates[4],[11].
Q: I am seeing truncation exactly at this residue despite double coupling. What is happening? A: Truncation occurs when the coupling fails completely, and the unreacted N-terminus is permanently shielded by irreversible aggregation[12]. If double coupling fails, the physical matrix of the resin is likely the culprit. Implement the 0.8 M LiCl chaotropic salt wash to break the hydrogen bonds causing the aggregation, and ensure you are using a PEG-based resin,[10].
Part 5: References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]
-
ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. ACS Publications.[https://pubs.acs.org/doi/10.1021/cc050153+]
-
Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.[https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15071e]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.[https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-coupling-tests/]
-
Peptide Synthesis via Fragment Condensation. Springer Protocols.[https://link.springer.com/protocol/10.1385/0-89603-273-6:303]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.[https://www.mdpi.com/1422-0067/23/17/10006]
-
An expedient conversion of α-amino acids into Weinreb amides using COMU. ResearchGate.[https://www.researchgate.net/publication/248514151_An_expedient_conversion_of_a-amino_acids_into_Weinreb_amides_using_COMU_As_a_coupling_agent]
Sources
- 1. mdpi.com [mdpi.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 12. biotage.co.jp [biotage.co.jp]
improving solubility of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in DMF and DMSO
Topic: Improving the Solubility of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid in DMF and DMSO
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable strategies for overcoming solubility challenges with 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility with 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in DMF and DMSO?
A1: The solubility challenge arises from the molecule's amphipathic nature—it possesses distinct regions with conflicting polarity. The fundamental principle of solubility is "like dissolves like."[1][2] Your compound has a complex structure where different parts have different affinities for the solvent.
-
Polar 'Head' Group: The carboxylic acid (-COOH) and the N-H of the carbamate are polar and capable of hydrogen bonding. The carboxylic acid, in particular, can form strong hydrogen-bonded dimers with itself, which can favor crystallization over dissolution.
-
Nonpolar 'Tail': The large, bulky tert-butoxycarbonyl (Boc) group and the di-halogenated phenyl ring (-C₆H₃BrCl) are significantly nonpolar (lipophilic). These groups disrupt the highly ordered structure of polar solvents like DMF and DMSO, making solvation energetically unfavorable.
Essentially, the solvent has difficulty accommodating both the polar and nonpolar ends of the molecule simultaneously. While DMF and DMSO are excellent hydrogen bond acceptors, they are not hydrogen bond donors, making it difficult for them to break up the strong solute-solute interactions, particularly the carboxylic acid dimers.[3]
Caption: Workflow for improving solubility by in-situ salt formation.
Advanced Strategies & Considerations
Q2: I've tried adding a base, but my downstream reaction is sensitive to it. What are my other options?
A2: This is a common and valid concern. If the added base interferes with your subsequent chemistry (e.g., if you are performing a reaction with a base-sensitive electrophile), you may need to consider alternative solvent systems.
-
Co-Solvent Systems: While DMF and DMSO are powerful, sometimes a mixture is better. Adding a small percentage (5-10%) of a solvent with different properties can help. For instance, a protic solvent like methanol could potentially help break up hydrogen-bonded dimers, but be aware this will change the solvent class from purely aprotic.
-
Alternative Polar Aprotic Solvents: Consider N-Methyl-2-pyrrolidone (NMP). It has similar properties to DMF and DMSO but can sometimes offer different solubility profiles due to its cyclic structure.
-
Specialized Solvent Systems: For particularly stubborn cases, a system described for dissolving amino acids in DMF can be adapted. This involves adding a strong acid (like trifluoroacetic acid) to protonate the amine fully, and then an excess of a weak base like pyridine to create a buffered system with an apparent pH suitable for dissolution. [4]This is an advanced technique and should be approached with caution as it drastically alters the reaction environment.
Q3: How does solvent purity, especially water content, affect the solubility of my compound?
A3: Solvent purity is critical. DMF and DMSO are both hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can have unpredictable effects:
-
It can compete for hydrogen bonding sites on your molecule, sometimes improving solubility.
-
Conversely, for a molecule with large nonpolar regions, adding a highly polar protic solvent like water can decrease solubility by promoting aggregation of the nonpolar parts (a hydrophobic effect).
Best Practice: Always use anhydrous (dry) solvents from a freshly opened bottle or a solvent purification system for consistent and reproducible results. If you suspect water contamination, it may be a contributing factor to your solubility issues.
References
-
PubChem. (n.d.). Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reznichenko, A. L., & Nagorny, P. (2015). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
Science.gov. (n.d.). polar aprotic solvents: Topics. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). (s)-3-(boc-amino)-4-(3-chlorophenyl)butyric acid. Retrieved from [Link]
-
ResearchGate. (2026, March 16). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]
-
SlidePlayer. (n.d.). Solubility and Distribution Phenomena Solubility is defined the maximum solute concentration in a certain solvent at a certain t. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Free PDF Library. (2026, March 9). Polar Protic Solvents And Polar Aprotic Solvents. Retrieved from [Link]
Sources
overcoming steric hindrance issues with 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the significant steric hindrance associated with this molecule. Our goal is to empower you to overcome synthetic challenges and achieve your research objectives efficiently.
Understanding the Core Challenge: Inherent Steric Hindrance
The primary difficulty in reactions involving 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid stems from its molecular architecture. Two key areas contribute to severe steric congestion:
-
The ortho-Bromo Substituent: The bromine atom on the phenyl ring is positioned directly adjacent to the benzylic carbon (C4) of the butyric acid chain. This bulky halogen effectively shields one face of the molecule, severely restricting the approach of nucleophiles or reagents to the nearby carboxylic acid functional group. This obstruction increases the activation energy for reactions like amidation and esterification.
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group on the C3 amine is itself exceptionally bulky. This group further crowds the environment around the C3-C4 bond, influencing the molecule's preferred conformation and hindering access to the carboxyl group.
These combined factors often lead to failed reactions, low yields, or impractically slow reaction kinetics when using standard synthetic protocols.
Caption: Steric hindrance in 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with a primary amine is failing or giving less than 10% yield. Why?
A1: This is the most common issue. Standard carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate. The steric bulk from the ortho-bromo and Boc groups physically blocks the amine nucleophile from attacking this intermediate efficiently. The intermediate is also prone to rearranging into an inactive N-acylurea byproduct, further reducing yield. The activation energy barrier is simply too high for this combination of hindered acid and standard coupling conditions.
Q2: What are the most effective types of coupling reagents for this substrate?
A2: To overcome the steric barrier, you need a more reactive activated intermediate. We recommend moving to more potent classes of coupling reagents:
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides for hindered substrates. They react with the carboxylic acid to form a highly reactive activated ester that is more susceptible to nucleophilic attack.
-
Phosphonium Reagents: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are excellent choices for sterically demanding couplings. They generate highly reactive phosphonium esters. The CaLB-BOP method, which combines enzymatic hydrolysis with phosphonium-based amidation, has shown marked efficiency for sterically hindered substrates.[1][2]
-
Triazine-Based Reagents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a stable, crystalline reagent that has proven effective with sterically hindered primary and secondary amines.[3] It forms a highly reactive acyl triazine intermediate.
Q3: Besides changing the coupling reagent, how can I adjust reaction conditions to improve yield?
A3:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] Monitor the reaction closely for potential degradation of starting materials or products.
-
Use a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA). These bases can effectively deprotonate the necessary species without competing with your desired nucleophile (the amine).[4]
-
Convert to an Acid Chloride: For the most challenging couplings, converting the carboxylic acid to the corresponding acid chloride is a robust strategy. Acid chlorides are significantly more electrophilic and reactive, often driving the reaction to completion even with hindered nucleophiles.[3]
Q4: I am concerned about epimerization at the chiral center (C3) under harsh conditions. What is the risk?
A4: The risk of epimerization is significant, especially when using highly reactive intermediates like acid chlorides or forcing conditions with high temperatures and strong bases.[3] The alpha-proton to the carboxyl group can be abstracted, leading to racemization.
-
Mitigation Strategy 1: Use coupling reagents known to suppress racemization, such as those containing an HOBt or HOAt moiety (e.g., HATU).
-
Mitigation Strategy 2: When using the acid chloride method, perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the amine promptly after the acid chloride is formed.
-
Mitigation Strategy 3: Boron-based catalysts have been shown to facilitate direct amidation under conditions that can minimize racemization, even with α-amino acid derivatives.[5]
Troubleshooting Workflow: From Low Yield to Success
When encountering low yields or failed reactions, follow this logical troubleshooting workflow.
Caption: A decision tree for troubleshooting challenging coupling reactions.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for overcoming the steric challenges discussed.
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This protocol is the recommended first-line approach after standard methods have failed.
Materials:
-
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (1.0 equiv)
-
Amine of interest (1.1 - 1.5 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 - 1.5 equiv) to the solution.
-
Add HATU (1.2 equiv) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid Chloride Formation and Subsequent Amidation
This is a more aggressive, but often highly effective, method for particularly stubborn couplings.[3]
Materials:
-
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (1.0 equiv)
-
Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
-
Amine of interest (2.2 equiv) or Amine (1.1 equiv) + a non-nucleophilic base like 2,6-lutidine (1.2 equiv)
Procedure: Part A: Acid Chloride Formation
-
Add the carboxylic acid (1.0 equiv) to an oven-dried flask under an inert atmosphere.
-
Add anhydrous DCM and cool the mixture to 0 °C.
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride (1.5 equiv) dropwise. You will observe gas evolution (off-gas should be scrubbed through a base trap).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM for the next step.
Part B: Amidation
-
In a separate flask, dissolve the amine (2.2 equiv, one equiv acts as a base) or the amine (1.1 equiv) plus 2,6-lutidine (1.2 equiv) in anhydrous DCM and cool to 0 °C.
-
Slowly add the solution of the freshly prepared acid chloride from Part A to the stirring amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-16 hours.
-
Monitoring & Work-up: Follow steps 8-11 from Protocol 1.
Comparative Data on Coupling Strategies
The table below summarizes various approaches, allowing for an informed selection based on the specific requirements of your synthesis.
| Coupling Strategy | Key Reagents | Typical Temp. | Pros | Cons/Considerations |
| Carbodiimide | EDC, HOBt, TEA | RT | Inexpensive, common | Very low to no yield with this substrate. |
| Uronium Salt | HATU, DIPEA | 0 °C to RT | High efficiency for hindered systems, good yields. | More expensive, requires careful work-up. |
| Phosphonium Salt | BOP, PyBOP, DIPEA | RT | Excellent for highly demanding couplings.[2] | Can be toxic, generates solid byproducts. |
| Acid Chloride | (COCl)₂, SOCl₂ | 0 °C to RT | Highly reactive, drives difficult reactions to completion.[3] | Harsh conditions, high risk of epimerization.[3] |
| Boron Catalysis | Borate Esters | Reflux | Catalytic, direct amidation, good functional group tolerance.[6] | Requires higher temperatures (azeotropic reflux).[5] |
References
- Vertex AI Search, based on "Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Form
- Vertex AI Search, based on "Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem".
- Vertex AI Search, based on "Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - RSC Publishing".
- Vertex AI Search, based on "Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - ResearchG
- Vertex AI Search, based on "Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A".
- Vertex AI Search, based on "Borate-Catalysed Direct Amidation Reactions of Coordinating Substr
- Vertex AI Search, based on "Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - eScholarship".
- Vertex AI Search, based on "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals".
- Vertex AI Search, based on "Overcoming steric hindrance in reactions with o-Toluic Acid Chloride - Benchchem".
Sources
- 1. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00592F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Chiral HPLC Separation of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid Enantiomers: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
The synthesis of highly specific pharmaceutical intermediates, particularly β -amino acids like 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, requires rigorous enantiomeric purity control. This compound presents a unique chromatographic challenge due to its bulky di-halogenated phenyl ring, the flexible butyric acid backbone, and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group.
This guide objectively compares the enantiomeric resolution capabilities of three distinct Chiral Stationary Phases (CSPs): an Amylose-based CSP (Product A), a Cellulose-based CSP (Alternative 1), and a Pirkle-type CSP (Alternative 2). Based on empirical data and mechanistic evaluation, the Amylose tris(3,5-dimethylphenylcarbamate) CSP demonstrates superior performance, achieving baseline resolution ( Rs>3.0 ) driven by optimal helical cavity inclusion and hydrogen-bonding dynamics[1].
Mechanistic Rationale: The Causality of Chiral Recognition
Achieving baseline separation for Boc-protected β -amino acids requires a CSP capable of tripartite interactions: hydrogen bonding, π−π stacking, and steric inclusion[2].
-
Hydrogen Bonding: The carbamate linkages on polysaccharide-based CSPs act as both hydrogen bond donors and acceptors, interacting strongly with the Boc carbonyl and the free carboxylic acid of the analyte.
-
π−π Interactions: The 3,5-dimethylphenyl groups on the CSP interact with the electron-deficient 2-bromo-5-chlorophenyl ring of the analyte.
-
Steric Inclusion: This is where Amylose and Cellulose diverge. Amylose forms a tightly coiled, left-handed helix with deep chiral grooves. Cellulose forms a more linear, extended conformation. The bulky di-halogenated aromatic ring and the Boc group of our target analyte require the deeper inclusion cavities provided by the amylose backbone to achieve high enantioselectivity ( α )[3].
To prevent peak tailing and ensure these interactions occur efficiently, the ionization of the butyric acid moiety must be suppressed. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase maintains the analyte in its protonated state, allowing for sharp peak shapes and consistent retention times[2].
Tripartite chiral recognition mechanism on amylose-based stationary phases.
Experimental Protocols
The following self-validating protocol ensures reproducible baseline separation of the enantiomers.
Materials and Reagents
-
Analyte: Racemic 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (Purity >98%).
-
Mobile Phase Solvents: HPLC-grade Hexane, HPLC-grade Isopropanol (IPA), and LC-MS grade Trifluoroacetic acid (TFA).
-
Columns (Dimensions: 250 mm × 4.6 mm, 5 µm):
-
Product A: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Alternative 1: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Alternative 2: Whelk-O 1 (Pirkle-type, 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).
-
Sample Preparation
-
Weigh exactly 5.0 mg of the racemic analyte into a 5 mL volumetric flask.
-
Dissolve the analyte in 2 mL of Isopropanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Dilute to volume with Hexane to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
-
Mobile Phase: Hexane / IPA / TFA (85:15:0.1, v/v/v). Note: Premix the mobile phase and degas via ultrasonication for 10 minutes to prevent baseline drift.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C ± 0.5 °C. Thermostatic control is critical, as chiral recognition is highly temperature-dependent.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (optimal for the di-halogenated phenyl ring absorption).
Chiral HPLC method development workflow for Boc-protected β-amino acids.
Comparative Performance Data
The three columns were evaluated under identical mobile phase conditions to isolate the effect of the stationary phase architecture on enantioselective resolution.
Table 1: Chromatographic Performance Comparison
| Stationary Phase | t1 (min) | t2 (min) | Selectivity ( α ) | Resolution ( Rs ) | Peak Symmetry (As) |
| Product A (Amylose-based) | 12.4 | 16.8 | 1.42 | 3.6 | 1.05 / 1.08 |
| Alternative 1 (Cellulose-based) | 10.2 | 11.9 | 1.19 | 1.7 | 1.12 / 1.15 |
| Alternative 2 (Pirkle Whelk-O 1) | 8.5 | 9.1 | 1.08 | 0.8 | 1.30 / 1.45 |
Data Notes: t1 and t2 represent the retention times of the first and second eluting enantiomers, respectively. Rs is calculated using the half-width method. An Rs≥1.5 indicates baseline separation.
Discussion of Results
The experimental data clearly establishes the Amylose-based CSP (Product A) as the superior choice for the separation of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid enantiomers.
Why did Amylose outperform Cellulose? While both Product A and Alternative 1 utilize the same chiral selector (tris(3,5-dimethylphenylcarbamate)), the polymeric backbone dictates the macroscopic shape of the chiral cavity[4]. The amylose helix provides a more restrictive, deep pocket that perfectly accommodates the bulky 2-bromo-5-chlorophenyl group while simultaneously allowing the Boc-protected amine and the carboxylic acid to hydrogen bond with the carbamate linkages[1]. The cellulose backbone, being more linear, forces the bulky analyte to interact primarily with the surface of the CSP, weakening the stereoselective steric inclusion and resulting in a sub-baseline resolution ( Rs=1.7 ).
Why did the Pirkle-type CSP fail? Alternative 2 (Whelk-O 1) relies heavily on strong π−π donor-acceptor interactions and a well-defined cleft. While the analyte possesses a di-halogenated phenyl ring capable of π−π interactions, the highly flexible butyric acid backbone and the massive steric shield of the Boc group prevent the chiral center from deeply penetrating the Pirkle cleft. This results in poor chiral recognition ( α=1.08 ) and severe peak overlap ( Rs=0.8 ).
Conclusion
For the enantiomeric separation of complex, bulky β -amino acid derivatives such as 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, the structural conformation of the stationary phase is just as critical as its chemical derivatization. The Amylose tris(3,5-dimethylphenylcarbamate) CSP provides the optimal combination of deep helical cavities and hydrogen-bonding networks required to achieve robust, baseline resolution ( Rs=3.6 ). This method, utilizing a Hexane/IPA/TFA mobile phase, is highly reproducible and directly scalable for preparative purification in drug development workflows.
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scirp.org [scirp.org]
- 3. gifu-pu.repo.nii.ac.jp [gifu-pu.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid and Its Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. The introduction of different halogen atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the chemical reactivity of the versatile building block, 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, with its hypothetical fluorinated analogs. Understanding these reactivity differences is crucial for planning efficient and selective synthetic routes.
The core structure possesses multiple reactive handles: a Boc-protected amine, a carboxylic acid, and two distinct carbon-halogen bonds on the aromatic ring. Our analysis will focus on the two most common and critical transformations for this class of molecules: palladium-catalyzed cross-coupling reactions at the aryl halide positions and amide bond formation at the carboxylic acid terminus.
Part 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively. The efficiency of these reactions is highly dependent on the nature of the aryl halide.
Mechanistic Underpinnings: The Critical Role of Oxidative Addition
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step and is governed by the strength of the carbon-halogen (C-X) bond.[1] The general reactivity trend for aryl halides in oxidative addition is directly correlated with the C-X bond dissociation energies: C-I > C-Br > C-OTf > C-Cl >> C-F.[1][2] The C-F bond is the strongest single bond to carbon, making aryl fluorides exceptionally stable and generally unreactive under standard cross-coupling conditions.[1][3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Profile of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
The parent compound features two different halogens: a bromine at the C2 position and a chlorine at the C5 position. Based on the established reactivity hierarchy, the C-Br bond is significantly more labile and will undergo oxidative addition much more readily than the C-Cl bond.[2] This inherent difference allows for highly selective functionalization at the C2 position, leaving the C5 chloro-substituent intact for potential subsequent transformations. This chemoselectivity is a key synthetic advantage of this building block.
Predicted Reactivity of Fluorinated Analogs
We will consider two scenarios for fluorinated analogs: direct replacement of Br or Cl with F, and the addition of F atoms elsewhere on the ring.
-
Scenario A: Replacement of Bromine or Chlorine with Fluorine If the bromine or chlorine atom in the parent molecule is replaced by fluorine (e.g., 3-(Boc-amino)-4-(2-fluoro-5-chlorophenyl)butyric acid), the C-F bond will be largely inert to standard Suzuki or Buchwald-Hartwig conditions.[2] Achieving cross-coupling at a C-F bond requires specialized, and often harsh, conditions that are beyond the scope of routine synthetic transformations.
-
Scenario B: Introduction of Additional Fluorine Substituents The introduction of strongly electron-withdrawing fluorine atoms elsewhere on the phenyl ring (e.g., 3-(Boc-amino)-4-(2-bromo-5-chloro-4,6-difluorophenyl)butyric acid) would influence the electronic properties of the C-Br and C-Cl bonds. Electron-withdrawing groups generally accelerate the rate of oxidative addition. Therefore, adding fluorine substituents would likely enhance the reactivity of the C-Br bond, potentially allowing for milder reaction conditions. However, the C-Cl bond, while also activated, would likely remain significantly less reactive than the C-Br bond, preserving the potential for selective coupling.
Data Summary: Predicted Reactivity in Cross-Coupling
| Compound Analog | Relative Reactivity at C2 (vs. Parent) | Relative Reactivity at C5 (vs. Parent) | Key Considerations |
| Parent (2-Bromo-5-chloro) | Baseline (High) | Low | Excellent selectivity for C2 functionalization. |
| Analog 1 (2-Fluoro-5-chloro) | Very Low | Low | C-F bond is largely unreactive under standard conditions. |
| Analog 2 (2-Bromo-5-fluoro) | High | Very Low | C-F bond is unreactive; C-Br reactivity is maintained. |
| Analog 3 (2-Bromo-5-chloro-4-fluoro) | Higher | Low (slightly enhanced) | Inductive withdrawal from the additional fluorine atom may increase the rate of oxidative addition at the C-Br bond. |
| Analog 4 (2,5-Difluoro) | Very Low | Very Low | Both C-F bonds are unreactive. |
Part 2: Comparative Reactivity in Amide Bond Formation
The formation of an amide bond by coupling the carboxylic acid moiety with an amine is another key transformation. This reaction is typically mediated by activating agents, such as carbodiimides (e.g., EDC) often in the presence of an additive like HOBt or DMAP.
The reactivity of the carboxylic acid is influenced by the electronic nature of its substituents. The halogen atoms on the phenyl ring exert an electron-withdrawing inductive effect. This effect is transmitted through the sigma framework of the molecule to the carboxyl group. An increased electron-withdrawing effect can make the carboxyl carbon slightly more electrophilic and can facilitate the initial activation step.
However, given the intervening sp³-hybridized carbon atom in the butyric acid chain, this electronic effect is significantly attenuated. While there might be subtle differences in reaction rates, the reactivity of the carboxylic acid in the parent compound and its various fluorinated analogs is expected to be broadly similar. Standard amide coupling conditions should be applicable across the series with minimal need for modification. The choice of coupling reagent and base will likely have a far more significant impact on the reaction outcome than the specific halogenation pattern on the distant aromatic ring.
Part 3: Experimental Protocols & Methodologies
The following protocols are robust, self-validating systems for key transformations of the parent compound, 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the C2-bromo position.
Caption: A typical experimental workflow for Suzuki cross-coupling.
Materials:
-
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Notes on Fluorinated Analogs:
-
For analogs with additional electron-withdrawing fluorine substituents (Scenario B), the reaction may proceed faster or at a lower temperature. It is advisable to monitor the reaction closely to avoid potential side-product formation from over-heating.
-
For analogs where the bromine has been replaced by fluorine (Scenario A), this reaction will not proceed under these conditions.
Protocol 2: Amide Bond Formation
This protocol details the coupling of the carboxylic acid with a primary amine.
Materials:
-
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid in anhydrous DCM or DMF.
-
Reagent Addition: Add HOBt and EDC to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Notes on Fluorinated Analogs:
-
This protocol is expected to be directly applicable to all fluorinated analogs described. The reaction rate and yield should not be significantly affected by the halogenation pattern on the aromatic ring.
Conclusion
The synthetic utility of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid lies in its well-defined and predictable reactivity. The significant difference in the lability of the C-Br and C-Cl bonds allows for selective, site-specific modifications via palladium-catalyzed cross-coupling, a feature of paramount importance in multi-step syntheses.
In contrast, fluorinated analogs present a different reactivity landscape. Replacing the reactive bromine or chlorine with fluorine effectively blocks that site from participating in standard cross-coupling reactions. While this may be desirable for creating metabolically stable positions, it removes a valuable synthetic handle. The introduction of additional fluorine atoms as electron-withdrawing groups may enhance the reactivity of the existing C-Br bond but does not fundamentally alter the selective nature of the parent scaffold. The reactivity of the amino acid portion of the molecule remains largely insensitive to these aromatic substitutions.
Ultimately, the choice between the parent bromo-chloro compound and a fluorinated analog will be dictated by the overarching goals of the synthetic campaign and the desired properties of the final target molecule. This guide provides the foundational principles and practical protocols to make that choice an informed one.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067. [Link]
-
Bariwal, J.; Van der Eycken, E. C-F Bond Activation in Organic Synthesis. Chemical Society Reviews, 2013, 42 (24), 9283–9303. [Link]
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38 (2), 606-631. [Link]
-
Han, C.; Shen, R.; Meng, F.; Wu, L. Recent advances in the transition-metal-catalyzed C–F bond activation, cleavage and transformation. Chemical Society Reviews, 2020, 49 (9), 2786-2824. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
A Comparative Guide to the Biological Activity of a Novel GABA Transporter Inhibitor: 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Rationale for Investigating Novel GABA Transporter Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its inhibitory signal.[1][2] Consequently, inhibiting these transporters to increase the extracellular concentration of GABA represents a promising therapeutic strategy.[3]
The compound 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid is a structurally novel GABA derivative. The presence of a butyric acid backbone with an amino group suggests a potential interaction with GABA-related targets. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic chemistry, often used to modulate the properties of a lead compound.[4] The substituted phenyl ring is a lipophilic moiety frequently incorporated into GABA transporter inhibitors to enhance their ability to cross the blood-brain barrier.[5] Based on these structural features, it is hypothesized that this compound acts as a GABA transporter inhibitor. This guide will therefore compare its potential activity profile with that of well-characterized GAT inhibitors, namely Tiagabine and Nipecotic acid.
The GABA Transporter System: A Primer
The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft into both neurons and glial cells via specific GABA transporters (GATs).[2] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1).[6] GAT-1 is the most abundant subtype in the brain and is considered the primary target for therapeutic intervention in conditions like epilepsy.[7] By blocking GAT-1, inhibitors effectively increase the concentration of GABA in the synapse, thereby enhancing GABAergic signaling.[2]
Caption: Simplified diagram of a GABAergic synapse and the mechanism of GAT-1 inhibitors.
Comparative Analysis: 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid vs. Standard Inhibitors
This section provides a comparative overview of the hypothesized properties of the topic compound against the known characteristics of Tiagabine and Nipecotic acid.
| Feature | 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (Hypothesized) | Tiagabine (Gabitril®) | Nipecotic Acid |
| Mechanism of Action | Putative selective GAT-1 inhibitor. | Selective GAT-1 inhibitor.[7] | Non-selective GAT inhibitor. |
| Potency (IC50) | To be determined. | ~67 nM (in vivo). | Micromolar range.[3] |
| Selectivity | Hypothesized to be selective for GAT-1 due to the bulky phenyl substitution. | High selectivity for GAT-1 over other GAT subtypes.[7] | Inhibits GAT-1, GAT-2, and GAT-3. |
| Blood-Brain Barrier (BBB) Penetration | Potentially enhanced due to the lipophilic phenyl and Boc groups. | Readily crosses the BBB.[8] | Poor BBB penetration.[5][9] |
| Clinical Applications | Potential for epilepsy, anxiety disorders. | Adjunctive treatment for partial seizures.[1][10] | Primarily a research tool.[9] |
| Key Structural Features | Boc-protected amine, bromo- and chloro-substituted phenyl ring. | Lipophilic anchor composed of two thiophene rings.[11] | Simple piperidine-3-carboxylic acid structure.[5] |
Experimental Protocols for Biological Activity Determination
To validate the hypothesized biological activity of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. GABA Uptake Inhibition Assay:
-
Objective: To determine the inhibitory potency (IC50) of the compound on GABA transporters.
-
Methodology:
-
Culture cells stably expressing human GAT-1, GAT-2, and GAT-3.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add radiolabeled GABA ([³H]GABA) and incubate for a short period.
-
Wash the cells to remove extracellular [³H]GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
-
Rationale: This assay directly measures the compound's ability to block GABA uptake by specific transporter subtypes, providing data on both potency and selectivity.
Caption: Workflow for the in vitro GABA uptake inhibition assay.
In Vivo Studies
1. Animal Models of Epilepsy:
-
Objective: To assess the anticonvulsant activity of the compound.
-
Methodology:
-
Utilize established rodent models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model.
-
Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Induce seizures and observe behavioral and/or electroencephalographic (EEG) parameters.
-
Compare the seizure severity and latency in treated animals versus vehicle-treated controls.
-
-
Rationale: These models provide a functional assessment of the compound's ability to suppress seizure activity in a living organism, a key indicator of its potential therapeutic efficacy.
Conclusion and Future Directions
While direct experimental data on the biological activity of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid is currently unavailable, its structural characteristics strongly suggest its potential as a novel GABA transporter inhibitor. The presence of a lipophilic substituted phenyl ring and a Boc-protected amine group may confer favorable pharmacokinetic properties, such as enhanced blood-brain barrier penetration, compared to the parent compound, nipecotic acid.
Future research should focus on the experimental validation of its inhibitory potency and selectivity using the in vitro assays outlined above. Positive in vitro results would warrant further investigation into its in vivo efficacy in animal models of neurological disorders. The synthesis and evaluation of analogs with modifications to the phenyl substitution and the Boc group could also lead to the discovery of even more potent and selective GAT inhibitors. This systematic approach will be crucial in determining the therapeutic potential of this promising new chemical entity.
References
-
Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work?. Retrieved from [Link]
-
Wikipedia. (2023, November 28). GABA reuptake inhibitor. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Tiagabine. Retrieved from [Link]
-
Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1031-1045. Retrieved from [Link]
-
Dhanawat, M., Gupta, S., & Jain, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 232, 114197. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tiagabine – Knowledge and References. Retrieved from [Link]
-
Shorvon, S. D. (2001). The mechanism of action of tiagabine. Reviews in Contemporary Pharmacotherapy, 12(1), 1-8. Retrieved from [Link]
-
Li, G., et al. (2018). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules, 23(10), 2634. Retrieved from [Link]
-
Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]
-
Suzdak, P. D., & Jansen, J. A. (1995). Tiagabine pharmacology in profile. Epilepsia, 36 Suppl 6, S14-S18. Retrieved from [Link]
-
Wikipedia. (2023, April 2). Nipecotic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 18). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Retrieved from [Link]
-
MDPI. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tiagabine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Binding Affinity of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid Derivatives
Introduction
In the landscape of modern drug discovery, the precise quantification of binding affinity between a small molecule and its biological target is a cornerstone of successful lead optimization and candidate selection. This guide provides a comprehensive comparison of state-of-the-art experimental and computational methodologies for evaluating the binding affinity of a novel class of compounds: 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives. These derivatives, bearing a structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), are promising candidates for targeting GABA receptors, which are implicated in a variety of neurological disorders.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring that the described methods are not only robust but also self-validating. We will delve into the principles, applications, strengths, and limitations of key techniques, providing the necessary framework for making informed decisions in your research endeavors.
The Critical Role of Binding Affinity in Drug Discovery
Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. A lower Kd value signifies a higher binding affinity.[4] This parameter is a critical determinant of a drug's potency and selectivity. The evaluation of binding affinity is paramount throughout the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development.[5][6] The choice of method for determining binding affinity depends on various factors, including the nature of the target, the properties of the ligand, the required throughput, and the desired level of detail regarding the binding thermodynamics and kinetics.
Experimental Approaches for Determining Binding Affinity
A multitude of biophysical techniques are available to experimentally determine binding affinity.[5][6] This guide will focus on three widely adopted and complementary methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
Radioligand binding assays are a classic and powerful tool for studying receptor-ligand interactions.[7] They rely on the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the target receptor. The binding of the radiolabeled ligand can be displaced by an unlabeled test compound, such as our 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives. By measuring the concentration of the test compound required to inhibit the binding of the radioligand by 50% (the IC₅₀ value), we can calculate the inhibitory constant (Kᵢ), which is a measure of the affinity of the test compound for the receptor.
Causality Behind Experimental Choices
The choice of radioligand is critical for the success of the assay. It should have high affinity and specificity for the target receptor to ensure a good signal-to-noise ratio. The specific activity of the radioligand also needs to be high enough to allow for detection at low concentrations. The use of filtration to separate bound from unbound radioligand is a common and effective method, particularly for membrane-bound receptors.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives for the target receptor (e.g., GABAA receptor).
Materials:
-
Membrane preparation containing the target receptor (e.g., from cells or tissue homogenates).[8]
-
Radiolabeled ligand (e.g., [³H]muscimol for GABAA receptors).[3]
-
Unlabeled test compounds (3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the binding buffer.
-
Addition of Components: To each well, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of the Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] In a typical SPR experiment for small molecule analysis, the protein target is immobilized on a sensor chip, and the small molecule analyte (our butyric acid derivative) is flowed over the surface.[10][11] Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[9]
Causality Behind Experimental Choices
The choice of immobilization strategy is crucial for maintaining the activity of the protein target. Common methods include amine coupling, thiol coupling, and capture-based approaches. The surface density of the immobilized protein needs to be optimized to avoid mass transport limitations and to ensure that the binding observed is a true reflection of the interaction kinetics. The use of a reference flow cell is essential to subtract non-specific binding and bulk refractive index changes.
Experimental Protocol: SPR Analysis
Objective: To determine the binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and affinity (Kd) of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives to the target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified target protein.
-
Test compounds (3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Regeneration solution (e.g., low pH buffer or high salt solution).
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using an appropriate chemistry.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface. The binding of the analyte to the immobilized protein is monitored in real-time.
-
Association Phase: During the injection, the SPR signal increases as the analyte binds to the protein.
-
Dissociation Phase: After the injection, the running buffer flows over the surface, and the analyte dissociates from the protein, causing the SPR signal to decrease.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants: Kd = kₔ / kₐ.[12]
-
Visualization of the SPR Experimental Workflow
Caption: General workflow for an SPR binding analysis.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[13][14][15] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.[16] In an ITC experiment, a solution of the ligand (the butyric acid derivative) is titrated into a solution containing the protein target. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.[14][15] The entropy of binding (ΔS) can then be calculated.
Causality Behind Experimental Choices
Accurate concentration determination of both the protein and ligand is crucial for obtaining reliable ITC data. The choice of buffer is also important, as buffer ionization can contribute to the measured heat change. It is often necessary to perform a control experiment by titrating the ligand into the buffer alone to account for the heat of dilution.
Experimental Protocol: ITC Analysis
Objective: To determine the thermodynamic parameters (Kd, n, ΔH, and ΔS) of the interaction between 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives and the target protein.
Materials:
-
ITC instrument.
-
Purified target protein.
-
Test compounds (3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives).
-
Matching buffer for both protein and ligand.
Procedure:
-
Sample Preparation: Prepare the protein solution in the sample cell and the ligand solution in the injection syringe, both in the same buffer.
-
Titration: A series of small injections of the ligand solution are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis:
-
The raw data (a series of heat-release or absorption peaks) is integrated to obtain the heat change per injection.
-
This data is then plotted as a function of the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are calculated using the following equations:
-
ΔG = -RTln(Kₐ), where Kₐ = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Visualization of the ITC Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Comparison of Experimental Techniques
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive displacement of a radiolabeled ligand | Change in refractive index upon binding | Measurement of heat change upon binding |
| Labeling | Requires radiolabeling of a ligand | Label-free | Label-free |
| Throughput | High | Medium to High | Low to Medium |
| Information Provided | Kᵢ | kₐ, kₔ, Kd | Kd, n, ΔH, ΔS |
| Sample Consumption | Low | Low | High |
| Strengths | High sensitivity, well-established | Real-time kinetics, label-free | Gold standard for thermodynamics, direct measurement |
| Limitations | Requires radiolabeling, indirect measurement | Requires protein immobilization, potential for artifacts | Low throughput, requires high sample concentrations |
Computational Approaches for Predicting Binding Affinity
In addition to experimental methods, computational approaches play a crucial role in predicting and understanding binding affinity.[17] These methods can be used to prioritize compounds for synthesis and to provide insights into the molecular determinants of binding.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18][19] It also estimates the binding affinity through scoring functions. For the 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives, docking into the binding site of a GABA receptor can provide valuable information about their potential binding mode and a rank-ordering of their affinities.[1][18][19]
Causality Behind Methodological Choices
The accuracy of molecular docking is highly dependent on the quality of the protein structure and the chosen scoring function. The use of a crystal structure of the target protein is preferred. The choice of docking software and scoring function should be validated for the specific target class.
General Workflow for Molecular Docking
-
Preparation of Receptor and Ligand: Prepare the 3D structures of the target receptor and the butyric acid derivatives. This includes adding hydrogen atoms and assigning charges.
-
Grid Generation: Define the binding site on the receptor.
-
Docking: Dock the ligands into the defined binding site using a docking algorithm.
-
Scoring and Analysis: The docked poses are scored based on their predicted binding affinity. The results are analyzed to identify the most likely binding modes and to rank the compounds.
Visualization of the Molecular Docking Workflow
Caption: A simplified workflow for molecular docking studies.
Free Energy Perturbation (FEP)
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for calculating the relative binding free energies of a series of congeneric ligands.[20][21][22][23][24] FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity between the two ligands.[20][23]
Causality Behind Methodological Choices
FEP is particularly well-suited for lead optimization where small chemical modifications are made to a lead compound. The accuracy of FEP depends on adequate sampling of the conformational space, which requires significant computational resources.
General Workflow for FEP
-
System Setup: Prepare the protein-ligand complexes for the two ligands to be compared.
-
Alchemical Transformation: Define a pathway for transforming one ligand into the other.
-
Molecular Dynamics Simulations: Run molecular dynamics simulations for the transformations in both the protein-bound and unbound states.
-
Free Energy Calculation: Calculate the free energy change for each transformation.
-
Relative Binding Free Energy: The difference in the free energy changes between the bound and unbound states gives the relative binding free energy.
Visualization of the FEP Thermodynamic Cycle
Caption: The thermodynamic cycle underlying FEP calculations.
Conclusion and Recommendations
The evaluation of binding affinity is a multifaceted process that requires a thoughtful selection of complementary techniques. For the initial screening of a library of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid derivatives, a high-throughput method like a radioligand binding assay would be appropriate. Promising hits can then be further characterized using SPR to obtain kinetic information and ITC to gain a comprehensive understanding of the binding thermodynamics.
Computational methods should be used in synergy with experimental approaches. Molecular docking can be employed to prioritize compounds for synthesis and to rationalize structure-activity relationships (SAR). For lead optimization, FEP can provide highly accurate predictions of the impact of chemical modifications on binding affinity, thereby accelerating the drug discovery process.
By integrating these experimental and computational strategies, researchers can build a robust and self-validating framework for the comprehensive evaluation of the binding affinity of novel compounds, ultimately leading to the identification of promising drug candidates.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Jerbi, K., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PMC.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
- Ocheretov, A. D., et al. (2019). Binding affinity in drug design: experimental and computational techniques. Taylor & Francis Online.
- Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
- Rowan. (n.d.). Free-Energy Perturbation.
- Srinivasan, V., et al. (2021). Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. RSC Publishing.
- NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- Negi, A., et al. (2018). Molecular-Docking Study of Anti-Stress Natural Compounds Against GABAa Receptor Portends the Novel Approach to Stress Treatment. Journal of Applied Pharmaceutical Science.
- Cresset Group. (n.d.). Free Energy Perturbation (FEP).
- Lenselink, E. B., et al. (2021). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. Journal of Chemical Information and Modeling.
- S. Decherchi, et al. (2025). Assessing Computational Strategies for the Evaluation of Antibody Binding Affinities. Journal of Chemical Information and Modeling.
- Sahila, M. M., et al. (2017). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation.
- Kumar, A., & Shukla, D. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Al-Qahtani, A. A., et al. (2022). Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. MDPI.
- Reaction Biology. (n.d.). MST Assay Service for Drug Discovery.
- Rowan. (2026). Free-Energy Perturbation.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Wang, Z., et al. (2018). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Springer Nature Experiments.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
- Liu, X., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Ocheretov, A. D., et al. (2019). Binding affinity in drug design: experimental and computational techniques. PubMed.
- Andersen, J., et al. (2016). Cell membrane preparation and radioligand-binding assay. Bio-protocol.
- Parenti, M. D., & Rastelli, G. (2012). Advances and applications of binding affinity prediction methods in drug discovery. ResearchGate.
- Fesatidou, M., et al. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Brieflands.
- Sarankar, S. K., & Somkuwar, S. (2024). Molecular Docking studies of Benzodiazepine Derivatives With GABA(B) Receptor. IJTT.
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- Olsen, R. W., & Sapp, D. W. (2001). Characterization of GABA Receptors. PMC.
- Kumar, A., et al. (2024). Molecular Docking and Dynamics Studies of Withania somnifera Derived Compounds as GABA-A Receptor Modulators for Insomnia. Chronobiology in Medicine.
- Velazquez-Campoy, A. (2004). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature.
-
Li, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]
- Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. PMC.
- Jäger, A. K., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. PubMed.
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
- Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
- TA Instruments. (n.d.). Application Note.
- Kim, H. J., et al. (2025). Affinity-Driven Two-Step Immobilization of Endogenous Natural GABAA Receptor to Quantify Drug–Protein Analysis with Enhanced Sensitivity and Accuracy. Analytical Chemistry.
- Absalom, N. L., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). PNAS.
Sources
- 1. brieflands.com [brieflands.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanotempertech.com [nanotempertech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 12. biosensingusa.com [biosensingusa.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Free-Energy Perturbation | Rowan [rowansci.com]
- 21. Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. cresset-group.com [cresset-group.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rowansci.substack.com [rowansci.substack.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
